molecular formula C17H16ClNO2 B6382171 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% CAS No. 1261897-36-2

2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%

Cat. No. B6382171
CAS RN: 1261897-36-2
M. Wt: 301.8 g/mol
InChI Key: YEAVLKQRCVDMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the field of scientific research. It is a white crystalline powder with a melting point of 118-120°C, and a solubility of 0.25 g/100 mL in water. It is used in a variety of research studies, including biochemical and physiological studies, and is an important component in the synthesis of other compounds.

Scientific Research Applications

2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is used in a variety of scientific research applications, including biochemical and physiological studies. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase. It has also been used to study the effects of inflammation, pain, and cancer.

Mechanism of Action

2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are hormone-like molecules that play a role in inflammation, pain, and cancer. By inhibiting the production of prostaglandins, 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, can help to reduce inflammation, pain, and cancer.
Biochemical and Physiological Effects
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and cancer. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. In addition, it has been shown to reduce the production of nitric oxide, which is an important mediator of inflammation.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a stable compound that can be stored at room temperature. The main limitation of this compound is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, are numerous. Further research could be conducted to develop new methods for synthesizing and purifying the compound. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound on different cell types and tissues. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore the potential industrial applications of this compound, such as its use as a chemical intermediate or a corrosion inhibitor.

Synthesis Methods

2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is synthesized using the reaction of pyrrolidinyl carbonyl chloride with 5-chlorophenol in the presence of triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is monitored by thin layer chromatography (TLC), and the product is purified by recrystallization from ethanol.

properties

IUPAC Name

[3-(4-chloro-3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-7-6-13(11-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAVLKQRCVDMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686183
Record name (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol

CAS RN

1261897-36-2
Record name (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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